2,6-diamino-4-(4-fluoro-3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Overview
Description
2,6-diamino-4-(4-fluoro-3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a synthetic organic compound that belongs to the class of thiopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(4-fluoro-3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the thiopyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino groups: Amination reactions using reagents such as ammonia or amines.
Incorporation of the fluoro-phenoxy group: This step may involve nucleophilic substitution reactions.
Addition of the dicarbonitrile groups: This can be done through cyanation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the thiopyran ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, amines, or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of thiopyran derivatives.
Biology
Biological assays: Evaluated for potential biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: Investigated for potential therapeutic applications due to its unique structural features.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-diamino-4-(4-fluoro-3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiopyran derivatives: Compounds with similar thiopyran rings but different substituents.
Fluoro-phenoxy compounds: Molecules containing the fluoro-phenoxy group but different core structures.
Uniqueness
2,6-diamino-4-(4-fluoro-3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2,6-diamino-4-(4-fluoro-3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4OS/c20-15-7-6-11(8-16(15)25-12-4-2-1-3-5-12)17-13(9-21)18(23)26-19(24)14(17)10-22/h1-8,17H,23-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNDMCIQJJTHIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C3C(=C(SC(=C3C#N)N)N)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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